![molecular formula C6H6BrNOS B3026952 2-Bromo-5-(methylsulfinyl)pyridine CAS No. 1193244-96-0](/img/structure/B3026952.png)
2-Bromo-5-(methylsulfinyl)pyridine
Overview
Description
“2-Bromo-5-(methylsulfinyl)pyridine” is a chemical compound with the molecular formula C6H6BrNOS . It has an average mass of 236.086 Da and a monoisotopic mass of 234.930252 Da .
Synthesis Analysis
The synthesis of “2-Bromo-5-(methylsulfinyl)pyridine” has been reported in the literature . An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been described . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(methylsulfinyl)pyridine” can be represented by the linear formula C6H6BrNOS . The InChI code for this compound is 1S/C6H6BrNOS/c1-10(9)5-2-3-6(7)8-4-5/h2-4H,1H3 .Scientific Research Applications
1. Synthesis of Pyridine Derivatives
2-Bromo-5-(methylsulfinyl)pyridine serves as a precursor in the synthesis of novel pyridine derivatives. These derivatives are synthesized through the Suzuki cross-coupling reaction, a palladium-catalyzed process. The resulting compounds exhibit potential applications, such as chiral dopants for liquid crystals, and are studied using Density Functional Theory (DFT) methods. Some derivatives also show significant biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
2. Spectroscopic Characterization and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine, closely related to 2-Bromo-5-(methylsulfinyl)pyridine, has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The geometric structure and vibrational frequencies of this compound are determined by DFT. Additionally, its non-linear optical (NLO) properties are evaluated, and its impact on pBR322 plasmid DNA is explored, offering insights into its potential applications in genetic studies and antimicrobial activities (Vural & Kara, 2017).
3. Synthesis and Structural Study of N-(2-cyanophenyl)disulfonamides
N-(2-cyanophenyl)disulfonamides, derived from 5-bromoanthranilamide (structurally related to 2-Bromo-5-(methylsulfinyl)pyridine), are synthesized through sulfonyl chloride-pyridine mediated disulfonylation. The structures of these compounds are characterized by NMR, IR, mass spectrometric techniques, and confirmed by X-ray diffraction analysis. DFT calculations offer insights into the optimized structural parameters, indicating potential applications in various fields including material sciences and pharmaceuticals (Mphahlele & Maluleka, 2021).
Safety And Hazards
The safety data sheet for a similar compound, “2-Bromo-5-methylpyridine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
2-bromo-5-methylsulfinylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-10(9)5-2-3-6(7)8-4-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUHIPJSZBEXED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CN=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296915 | |
Record name | 2-Bromo-5-(methylsulfinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(methylsulfinyl)pyridine | |
CAS RN |
1193244-96-0 | |
Record name | 2-Bromo-5-(methylsulfinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193244-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(methylsulfinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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